[(2,3-Dimethoxyphenyl)methyl](propyl)amine
Description
(2,3-Dimethoxyphenyl)methylamine is an organic compound with the molecular formula C12H17NO2 It features a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, and a propylamine group attached to the benzyl carbon
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-8-13-9-10-6-5-7-11(14-2)12(10)15-3/h5-7,13H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOFCRNSPPHEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C(=CC=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxyphenyl)methylamine typically involves the alkylation of 2,3-dimethoxybenzyl chloride with propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of (2,3-Dimethoxyphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxyphenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium iodide (NaI), ammonium chloride (NH4Cl)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, amines
Substitution: Halogenated derivatives, substituted amines
Scientific Research Applications
(2,3-Dimethoxyphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
(2,3-Dimethoxyphenyl)methylamine can be compared with other similar compounds, such as:
- (2,4-Dimethoxyphenyl)methylamine
- (3,4-Dimethoxyphenyl)methylamine
- (2,3-Dimethoxyphenyl)methylamine
These compounds share similar structural features but differ in the position of the methoxy groups or the length of the alkyl chain. (2,3-Dimethoxyphenyl)methylamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
(2,3-Dimethoxyphenyl)methylamine is a synthetic organic compound characterized by its unique structural features, which include a dimethoxyphenyl group and a propyl chain. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The biological activity of (2,3-Dimethoxyphenyl)methylamine is primarily attributed to its ability to bind to specific receptors and enzymes. The dimethoxyphenyl group enhances hydrophobic interactions, while the amine group facilitates hydrogen bonding with amino acid residues in proteins. This dual functionality allows the compound to modulate various biochemical pathways effectively.
Biological Activities
Research indicates that compounds similar to (2,3-Dimethoxyphenyl)methylamine exhibit a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antifungal Properties : The imidazole-containing derivatives have been shown to possess antifungal activity, which could be relevant for treating fungal infections.
- Analgesic Effects : Some analogs have been investigated for their potential as analgesics, targeting pain pathways in the nervous system.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique biological activity of (2,3-Dimethoxyphenyl)methylamine:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2-Methylimidazole | Imidazole ring with methyl substitution | Antifungal | Simpler structure |
| 4-(2-Aminoethyl)-1-methylimidazole | Imidazole ring with aminoethyl group | Anticancer | Different side chain |
| 3-(4-Methoxyphenyl)-1H-imidazolium | Imidazole ring with methoxyphenyl group | Antimicrobial | Quaternary ammonium salt |
These comparisons underscore the significance of the dimethoxy substitution and propyl chain in influencing the biological activity of (2,3-Dimethoxyphenyl)methylamine.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of (2,3-Dimethoxyphenyl)methylamine. Notable findings include:
- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved induction of apoptosis through mitochondrial pathways.
- Antifungal Efficacy : Research indicated that certain analogs showed promising antifungal activity against Candida species, suggesting potential applications in treating fungal infections.
- Enzyme Interaction Studies : Experiments utilizing biochemical assays revealed that (2,3-Dimethoxyphenyl)methylamine could inhibit specific enzymes involved in metabolic pathways, further supporting its role as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
